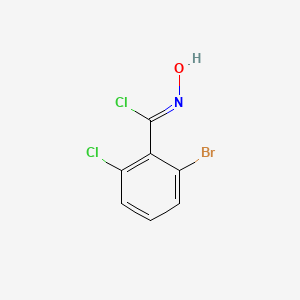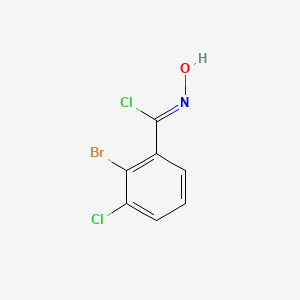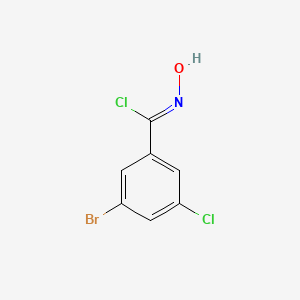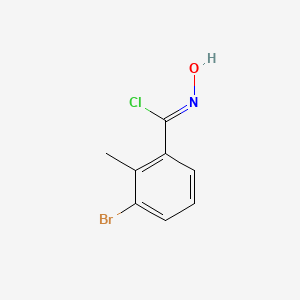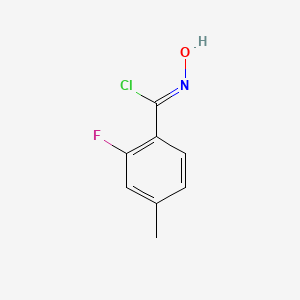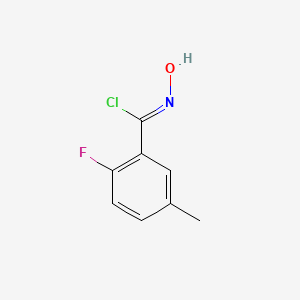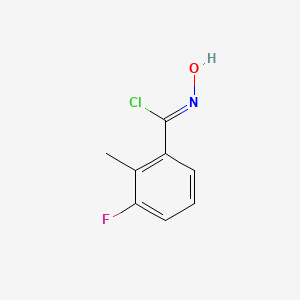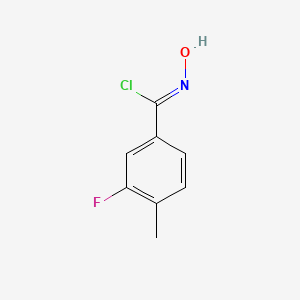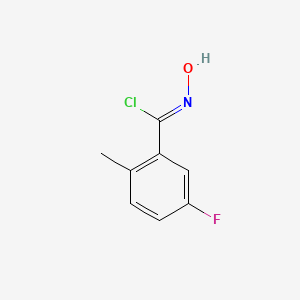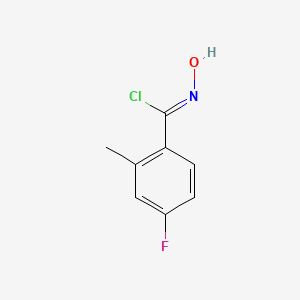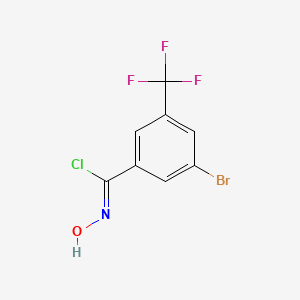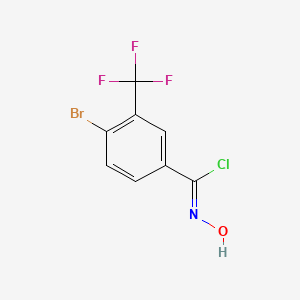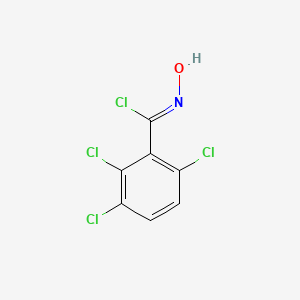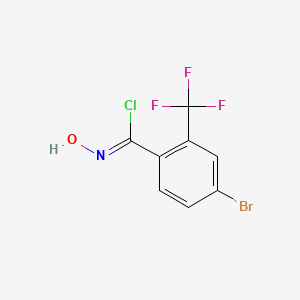
4-Bromo-N-hydroxy-2-(trifluoromethyl)benZimidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-N-hydroxy-2-(trifluoromethyl)benZimidoyl chloride is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. The presence of the trifluoromethyl group, bromine, and hydroxyl functionalities makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using reagents such as trifluoromethanesulfonyl chloride (CF3SO2Cl) under photoredox catalysis . The reaction conditions often involve visible light irradiation and the use of catalysts like ruthenium (II) polypyridine complexes or iridium (III) cyclometalated derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of radical trifluoromethylation and the use of efficient catalysts suggest that scalable methods could be developed based on existing synthetic routes.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-hydroxy-2-(trifluoromethyl)benZimidoyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The hydroxyl group can participate in oxidation-reduction reactions.
Radical Reactions: The trifluoromethyl group can be introduced or modified through radical reactions
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethanesulfonyl chloride, photoredox catalysts, and visible light sources . The reaction conditions are typically mild, involving room temperature and ambient pressure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzenecarboximidoyl chlorides, while radical reactions can introduce or modify the trifluoromethyl group .
Scientific Research Applications
Chemistry
In chemistry, 4-Bromo-N-hydroxy-2-(trifluoromethyl)benZimidoyl chloride is used as a building block for the synthesis of more complex fluorinated compounds.
Biology and Medicine
In biology and medicine, the compound’s trifluoromethyl group can enhance the chemical and metabolic stability, lipophilicity, and binding selectivity of pharmaceuticals. This makes it a valuable intermediate in drug development .
Industry
In the industrial sector, the compound’s properties make it useful in the development of agrochemicals and materials. The trifluoromethyl group is known to improve the performance of these products .
Mechanism of Action
The mechanism of action of 4-Bromo-N-hydroxy-2-(trifluoromethyl)benZimidoyl chloride involves the generation of radical intermediates through photoredox catalysis. The excited state of the photoredox catalysts facilitates single-electron transfer processes, leading to the formation of reactive radicals that can participate in various chemical reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethanesulfonyl Chloride (CF3SO2Cl): A common reagent for introducing trifluoromethyl groups.
Trifluoromethyl Ketones: Valuable synthetic targets with similar trifluoromethyl functionalities.
Uniqueness
The uniqueness of 4-Bromo-N-hydroxy-2-(trifluoromethyl)benZimidoyl chloride lies in its combination of bromine, hydroxyl, and trifluoromethyl groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research .
Properties
IUPAC Name |
(1Z)-4-bromo-N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClF3NO/c9-4-1-2-5(7(10)14-15)6(3-4)8(11,12)13/h1-3,15H/b14-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPMXSBVLJXKRJ-AUWJEWJLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)C(=NO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)/C(=N/O)/Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClF3NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.47 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
